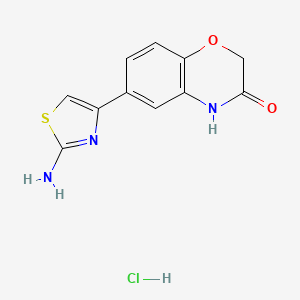

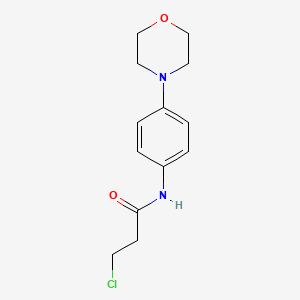

3-chloro-N-(4-morpholinophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-chloro-N-(4-morpholinophenyl)propanamide is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for their biological activities and properties. For instance, a derivative with antinociceptive effects has been synthesized and tested in mice, which shares the morpholine and chlorophenyl components of the target compound . Another related compound, N-(2-chlorophenyl)-(1-propanamide), has been synthesized and characterized for its nonlinear optical properties . Additionally, an antitumor agent with a morpholino group and a chloro-substituted phenyl ring has been synthesized and its crystal structure determined .

Synthesis Analysis

The synthesis of related compounds involves standard organic synthesis techniques. The antinociceptive derivative was synthesized using the Mannich reaction, a method for creating beta-amino carbonyl compounds, which suggests a possible pathway for synthesizing the target compound . The nonlinear optical material was synthesized by a standard method, purified by repeated crystallization, and single crystals were grown using the slow evaporation technique . The antitumor compound was synthesized by condensation and cyclization reactions, starting from 2,6-difluorobenzonitrile .

Molecular Structure Analysis

The molecular structures of the related compounds were confirmed using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H-NMR) spectra were used to confirm the structure of the antinociceptive derivative . The nonlinear optical material's structure was characterized by UV-Vis, IR, NMR, and powder X-ray diffraction (XRD) techniques . The antitumor compound's crystal structure was determined, which could provide insights into the potential molecular geometry of the target compound .

Chemical Reactions Analysis

The related compounds have been synthesized through reactions that are typical in organic chemistry, such as the Mannich reaction, condensation, and cyclization. These reactions are likely to be relevant for the synthesis of 3-chloro-N-(4-morpholinophenyl)propanamide, although the specific chemical reactions for this compound are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds provide a basis for understanding the potential properties of the target compound. The antinociceptive derivative was tested in behavioral assays, indicating its biological activity without affecting motor coordination or myorelaxation . The nonlinear optical material exhibited transparency and was characterized for its second harmonic generation capability, an important property for electro-optic applications . The antitumor compound's inhibitory capacity against cancer cell lines suggests potential biological activity that could be shared by the target compound .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

3-chloro-N-(4-morpholinophenyl)propanamide and related compounds exhibit notable antimicrobial properties. Studies have shown that these compounds can be synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, which are closely related to 3-chloro-N-(4-morpholinophenyl)propanamide, have been synthesized and evaluated for their antimicrobial properties (Baranovskyi et al., 2018).

Synthesis of Novel Compounds

This compound has been utilized in the synthesis of novel chemical entities. For instance, an array of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which are derived from similar compounds, have been synthesized and characterized, indicating the potential for creating diverse chemical structures (Thanusu et al., 2010).

Potential in Malaria Treatment

Compounds structurally related to 3-chloro-N-(4-morpholinophenyl)propanamide, like N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, have shown promise in the treatment of malaria. These compounds exhibit low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, suggesting their utility in drug discovery for malaria treatment (Norcross et al., 2019).

Neurokinin-1 Receptor Antagonism

Research into compounds structurally related to 3-chloro-N-(4-morpholinophenyl)propanamide has led to the development of high-affinity, orally active neurokinin-1 receptor antagonists. These compounds are effective in preclinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Crystal Structure Analysis

The crystal structure of compounds like dimethomorph, which share structural similarities with 3-chloro-N-(4-morpholinophenyl)propanamide, has been studied. Understanding the crystal structure of these compounds is crucial for their application in areas like fungicides (Kang et al., 2015).

Apoptotic Induction in Cells

Studies have explored the toxicity of compounds structurally related to 3-chloro-N-(4-morpholinophenyl)propanamide on cells, indicating their potential as apoptosis inducers. This research can be crucial for understanding the mechanisms of cell death and developing novel therapies (Zhang et al., 2012).

Propiedades

IUPAC Name |

3-chloro-N-(4-morpholin-4-ylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQDHBJKARHZSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377537 |

Source

|

| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-morpholinophenyl)propanamide | |

CAS RN |

250714-83-1 |

Source

|

| Record name | 3-Chloro-N-[4-(4-morpholinyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)